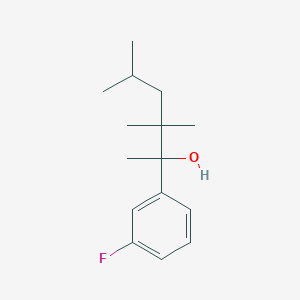

2-(3-Fluorophenyl)-3,3,5-trimethylhexan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Fluorophenyl)-3,3,5-trimethylhexan-2-ol, also known as β-Hydroxy-3,3,5-trimethyl-2-(3-fluorophenyl)hexanoic acid, is a chemical compound with various scientific applications. It is a chiral alcohol that is used in the synthesis of drugs and other biologically active compounds.

Aplicaciones Científicas De Investigación

Organic Light Emitting Diodes (OLEDs)

Fluoro-containing Oligomers for OLEDs : New fluoro derivatives of Ph2N-containing oligo(arylenevinylene) derivatives exhibit high fluorescence with emissions in a broad wavelength region, demonstrating their potential in OLED devices. The introduction of fluoro substituents significantly affects their electronic properties, making these compounds excellent candidates for color tuning and efficiency enhancement in OLED technology (H.‐C. Li et al., 2007).

Photophysical Characteristics and Electroluminescence

Trimethyl-Containing Trimer Analysis : The synthesis and characterization of 2,7-fluorenevinylene-based trimers have highlighted their solubility, photophysical properties, and potential in electroluminescence applications. These compounds exhibit strong blue-green photoluminescence and can be utilized in OLEDs, indicating the importance of fluoro and trimethyl groups in the design of photoluminescent materials (J. Mikroyannidis et al., 2006).

Fluoromethylation Catalysis

Catalytic Fluoromethylation : The development of new protocols for trifluoromethylation and difluoromethylation of various skeletons has been essential in pharmaceuticals and agrochemicals. Photoredox catalysis has emerged as a valuable tool for these reactions, showing the significance of fluorinated compounds in synthesizing organofluorine compounds with varied applications (T. Koike & M. Akita, 2016).

Fluorescence Probes and Sensors

Latent Fluorophores for Biological Applications : The synthesis and application of latent fluorophores based on the trimethyl lock, including their stability and activation in biological environments, showcase the role of fluoro and trimethyl groups in designing sensitive fluorescence probes for cellular and molecular biology research (S. Chandran et al., 2005).

Propiedades

IUPAC Name |

2-(3-fluorophenyl)-3,3,5-trimethylhexan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23FO/c1-11(2)10-14(3,4)15(5,17)12-7-6-8-13(16)9-12/h6-9,11,17H,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHFVFPSAPKFIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)C(C)(C1=CC(=CC=C1)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-Difluorophenyl)-3-(5,7-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2685399.png)

![1-[3-(Methylamino)-4-nitropyrazol-1-yl]ethanone](/img/structure/B2685400.png)